
2OH-Bnpp1
Overview
Description
2OH-BNPP1 (CAS No. 833481-73-5) is a serine/threonine kinase inhibitor targeting BUB1, a critical regulator of the spindle assembly checkpoint and TGFβ signaling pathways . Synthesized for research purposes, it has demonstrated dose-dependent inhibition of TGFβ-induced phosphorylation in cancer cell lines, impairing both canonical (SMAD2/3) and non-canonical (MAPK, PI3K) signaling . Preclinical studies highlight its efficacy in suppressing tumor growth in hepatocellular carcinoma (HCC) and bladder cancer (BCa) models, reducing DNA damage, proliferation, and metastasis . Notably, this compound (50 mg/kg) significantly decreases phosphorylated SMAD2 levels in vivo, linking BUB1 inhibition to TGFβ pathway modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2OH-BNPP1 involves several steps:
Conversion of 2-hydroxyphenylacetic acid to benzyl-protected acyl chloride: .
Condensation with malononitrile: to form an intermediate compound.
Methylation of the enol form: of the intermediate using dimethyl sulfate.
Reaction with tert-butyl hydrazine: to construct the pyrazole ring.
Formation of the pyrimidine ring: through reaction with formamide.
Debenzylation: to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2OH-BNPP1 primarily undergoes:
Substitution reactions: Involving the replacement of functional groups.
Oxidation and reduction reactions: Affecting the oxidation state of the molecule.
Common Reagents and Conditions
Dimethyl sulfate: Used for methylation.
Tert-butyl hydrazine: Used for pyrazole ring formation.
Formamide: Used for pyrimidine ring formation.
Major Products
The major product formed from these reactions is this compound itself, with intermediate compounds being formed at each step of the synthesis.
Scientific Research Applications
Cancer Research
2OH-BNPP1 has been utilized to study the role of BUB1 in various cancer cell lines. Research indicates that inhibiting BUB1 can sensitize tumor cells to chemotherapeutic agents, enhancing their efficacy . For instance, studies have shown that combining BUB1 inhibition with taxanes or PARP inhibitors results in additive or synergistic effects on tumor cell death .
Cellular Signaling Studies
The compound has been employed to dissect the signaling pathways involving Epidermal Growth Factor Receptor (EGFR). Inhibition of BUB1 using this compound has been shown to affect EGFR internalization and signaling dynamics, providing insights into receptor recycling and degradation processes . This application is particularly relevant for understanding how cancer cells manipulate signaling pathways for growth and survival.
In Vitro and In Vivo Studies
While this compound effectively inhibits BUB1 kinase activity in vitro, its efficacy in vivo remains limited compared to other inhibitors like BAY-320. Studies have demonstrated that while both compounds inhibit BUB1 in vitro, BAY-320 exhibits superior performance in cellular models . This distinction highlights the importance of selecting appropriate inhibitors based on specific experimental conditions.
Comparative Data Table
Compound | Inhibition Type | Efficacy In Vitro | Efficacy In Vivo | Notable Applications |
---|---|---|---|---|
This compound | BUB1 Kinase Inhibitor | Moderate | Limited | Cancer cell line studies, EGFR signaling |
BAY-320 | BUB1 Kinase Inhibitor | High | High | Cancer therapy sensitization, detailed signaling studies |
Case Study 1: BUB1 Inhibition and Chemotherapy Sensitization
In a study examining the effects of BUB1 inhibition on ovarian cancer cells, researchers found that treatment with this compound led to increased sensitivity to taxane-based therapies. The combination resulted in enhanced apoptosis rates compared to either treatment alone .
Case Study 2: Impact on EGFR Signaling
Another investigation focused on the role of BUB1 in regulating EGFR signaling pathways. By employing this compound to inhibit BUB1, researchers observed alterations in EGFR internalization dynamics, suggesting potential therapeutic avenues for targeting EGFR-driven cancers .
Mechanism of Action
2OH-BNPP1 exerts its effects by inhibiting the Bub1 kinase. This inhibition disrupts the phosphorylation of key proteins involved in the TGFβ signaling pathway, thereby hindering cell growth and proliferation. The compound also affects the spindle assembly checkpoint by inhibiting the Bub1-mediated phosphorylation of Histone 2A at T120, which is crucial for chromosome alignment and segregation .
Comparison with Similar Compounds
BAY-320: A Selective BUB1 Inhibitor
Key Findings:
- Mechanism: Both BAY-320 and 2OH-BNPP1 inhibit BUB1 kinase in vitro, but only BAY-320 suppresses endogenous BUB1 activity in vivo .
- Efficacy :
- In Vitro : BAY-320 requires higher concentrations (≥5 µM) for complete BUB1 inhibition, whereas this compound shows dose-dependent TGFβ pathway suppression at similar doses .
- In Vivo : BAY-320 induces mitotic defects and interphase cell death, suggesting on-target and off-target effects. In contrast, this compound reduces tumor growth in HCC and BCa models without reported interphase toxicity .
- Therapeutic Applications :
Table 1: Comparative Profile of this compound and BAY-320
Structural and Functional Analogues
However, its unique linkage to TGFβ signaling distinguishes it from compounds like BAY-320, which focus on spindle checkpoint mechanics .
Critical Analysis of Research Discrepancies
Conflicting evidence exists regarding this compound’s BUB1 inhibition. While Taylor et al. This suggests this compound may act through parallel mechanisms, underscoring the need for rigorous target validation in inhibitor studies .
Biological Activity
2OH-BNPP1 is a small-molecule compound that has garnered attention for its potential role as an inhibitor of the Bub1 kinase, which is implicated in mitotic processes and the spindle assembly checkpoint (SAC). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and implications for cancer research.
Bub1 is a serine/threonine kinase that plays a crucial role in ensuring proper chromosome alignment during cell division. It phosphorylates Histone 2A at threonine 120 (H2ApT120), which is essential for recruiting other proteins involved in the SAC. The inhibition of Bub1 activity can lead to errors in chromosome segregation, contributing to aneuploidy and cancer progression.
Key Findings:
- This compound has been shown to inhibit the kinase activity of Bub1, as evidenced by reduced phosphorylation of H2A in vitro .
- However, studies indicate that while this compound effectively inhibits Bub1 in vitro, it may not be as effective in cellular contexts (in cellulo) compared to other inhibitors like BAY-320 .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit Bub1's phosphorylation of H2A. The half-maximal inhibitory concentration (IC50) for this compound was reported to be approximately 0.25 µM, indicating its potency as a Bub1 inhibitor under controlled conditions .
Compound | IC50 (µM) | Notes |
---|---|---|
This compound | 0.25 | Effective in vitro but less so in cells |
BAY-320 | 0.60 | Effective both in vitro and in cells |
Cellular Assays
In cellular assays, the effectiveness of this compound was less pronounced. For example, when tested on various cancer cell lines, treatment with 10 µM of this compound did not significantly affect colony formation, suggesting limited efficacy in disrupting cellular functions related to Bub1 activity . In contrast, BAY-320 demonstrated a substantial reduction in colony formation under similar conditions.
Case Studies
Several studies have highlighted the implications of using this compound in cancer research:
- Lung Cancer Xenografts : In experiments involving lung cancer xenografts, treatment with this compound resulted in decreased levels of phosphorylated H2A, suggesting potential therapeutic applications .
- Comparative Analysis : A comparative study between BAY-320 and this compound revealed that while both compounds inhibit Bub1 kinase activity, BAY-320 was more effective in cellular environments due to its ability to inhibit endogenous Bub1-mediated processes .
Implications for Cancer Therapy
The role of Bub1 and its inhibitors like this compound is critical in understanding cancer biology. Given that aberrant Bub1 activity is associated with various cancers, targeting this pathway could offer therapeutic benefits. However, the limited efficacy of this compound in cellular systems raises questions about its practical application as a therapeutic agent.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of 2OH-Bnpp1 in cancer cell lines, and how is this validated experimentally?
- Answer : this compound inhibits BUB1 kinase, a serine/threonine kinase critical for TGFβ signaling. Its mechanism is validated through dose-dependent assays showing reduced phosphorylation of SMAD2 (a downstream TGFβ effector) in cancer cells. For example, 10 µM this compound significantly suppresses TGFβ-induced phosphorylation in vitro, as demonstrated via Western blotting . Proliferation assays (e.g., MTT) and microscopy further confirm morphological changes and reduced cell density .
Q. Which standard in vitro assays are recommended to evaluate this compound's anti-cancer effects?
- Answer : Key assays include:
- Proliferation assays : Measure OD values over time using cell lines like T24 (bladder cancer) and U87 (glioblastoma) to quantify growth inhibition .
- Invasion assays : Transwell or Matrigel-based systems to assess reduced metastatic potential, with results presented as relative invasion percentages .
- Microscopy : Document dose-dependent morphological changes (e.g., cell shrinkage, detachment) in treated vs. untreated cells .
Q. How should researchers document experimental protocols for reproducibility when using this compound?
- Answer : Follow guidelines for rigorous methodology:
- Specify compound concentrations, solvent (e.g., DMSO), and exposure duration.
- Include positive/negative controls (e.g., untreated cells, TGFβ pathway inhibitors).
- Detail instrument calibration (e.g., spectrophotometers for OD measurements) and statistical methods (e.g., ANOVA for dose-response curves) .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound efficacy across cancer cell types (e.g., T24 vs. U87 cells)?
- Answer : Discrepancies may arise from cell-specific factors like BUB1 expression levels or alternative signaling pathways. To resolve this:
- Perform genomic profiling (e.g., RNA-seq) to identify differentially expressed genes in resistant vs. sensitive cell lines.
- Use pathway inhibition studies (e.g., dual inhibition of TGFβ and MAPK pathways) to test combinatorial effects .
- Apply dose-escalation experiments to determine cell line-specific IC50 values .
Q. What strategies optimize this compound dosing for in vivo studies while minimizing toxicity?
- Answer :
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in murine models to adjust dosing schedules.
- Toxicity screening : Monitor weight loss, organ histopathology, and serum biomarkers (e.g., liver enzymes) at incremental doses (e.g., 25–75 mg/kg).
- Tumor volume tracking : Use caliper measurements or bioluminescence imaging to correlate dose with efficacy, as shown in xenograft models .
Q. How should contradictory data on this compound's off-target effects be analyzed?
- Answer : Contradictions may indicate off-target interactions or context-dependent mechanisms. Mitigation strategies include:
- Kinase profiling panels : Test this compound against a broad range of kinases to identify unintended targets.
- Rescue experiments : Overexpress BUB1 in treated cells to confirm on-target effects.
- Meta-analysis : Compare results across published datasets to identify consensus pathways or outliers .
Q. What methodological rigor is required to validate this compound's role in non-canonical TGFβ signaling?
- Answer :
- Phosphoproteomics : Use mass spectrometry to map phosphorylation changes in non-canonical pathways (e.g., MAPK, PI3K/AKT).
- Knockdown/knockout models : CRISPR-Cas9-mediated BUB1 deletion to isolate its role in TGFβ signaling.
- Time-course experiments : Track signaling dynamics post-treatment to distinguish primary vs. secondary effects .
Q. Methodological Best Practices
Q. How can researchers ensure ethical compliance in preclinical studies involving this compound?
- Answer :
- Obtain approval from institutional animal care committees for in vivo work, specifying humane endpoints (e.g., tumor size limits).
- Adhere to ARRIVE guidelines for reporting animal studies, including randomization and blinding protocols.
- Disclose conflicts of interest (e.g., funding sources) in publications .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
- Answer :
- Non-linear regression : Fit sigmoidal curves to calculate IC50/EC50 values using software like GraphPad Prism.
- Multiple comparison corrections : Apply Tukey’s HSD or Bonferroni adjustments for multi-dose experiments.
- Replication : Perform triplicate experiments with independent cell passages to ensure robustness .
Q. How should researchers integrate this compound findings with existing literature to refine hypotheses?
Properties
IUPAC Name |
2-[(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-16(2,3)21-15-13(14(17)18-9-19-15)11(20-21)8-10-6-4-5-7-12(10)22/h4-7,9,22H,8H2,1-3H3,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLCFWPPMNPMOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.